

Application Notes and Protocols: Synthesis and Purification of Siais117

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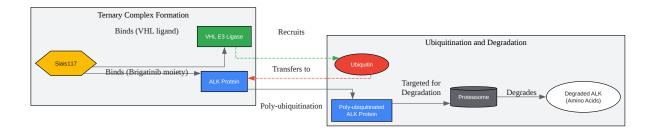
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification methods for **Siais117**, a potent and selective anaplastic lymphoma kinase (ALK) protein degrader. **Siais117** is a proteolysis-targeting chimera (PROTAC) that has demonstrated significant antiproliferative activity in cancer cell lines, including those with acquired resistance to ALK inhibitors.

Mechanism of Action: PROTAC-mediated ALK Degradation

Siais117 functions by hijacking the cell's natural protein disposal system. It is a bifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to Brigatinib, a potent ALK inhibitor. This ternary complex formation brings the ALK protein into close proximity with the E3 ligase, leading to the ubiquitination of ALK and its subsequent degradation by the proteasome. This targeted protein degradation offers a potential therapeutic strategy to overcome drug resistance in ALK-positive cancers[1] [2].





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Caption: Mechanism of action of Siais117 as an ALK protein degrader.

Synthesis of Siais117

The synthesis of **Siais117** involves a multi-step chemical process, beginning with the synthesis of a Brigatinib-derived intermediate and a VHL ligand-linker conjugate, followed by their coupling to form the final PROTAC molecule. The following protocol is a representative method based on published literature.

Experimental Protocol: Synthesis of Siais117

Materials:

- (R)-1-(acryloyl)pyrrolidin-3-yl (2,6-dichloro-3,5-dimethoxyphenyl)carbamate
- tert-butyl ((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1yl)carboxylate
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)



- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Synthesis of the Brigatinib-linker intermediate: This step is not explicitly detailed in the
 provided search results but would involve modifying Brigatinib to introduce a reactive handle
 for linker attachment.
- Synthesis of the VHL ligand-linker: Similarly, the VHL ligand is synthesized with a linker containing a terminal reactive group.
- Coupling Reaction: a. Dissolve the Brigatinib-linker intermediate and the VHL ligand-linker in DMF. b. Add DIPEA to the reaction mixture. c. Stir the reaction at room temperature for 12 hours.
- Work-up and Purification: a. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. b. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography to yield Siais117.

Purification and Characterization

Purification is a critical step to ensure the high purity of **Siais117** for biological assays. High-performance liquid chromatography (HPLC) is the method of choice for final purification.

Experimental Protocol: Purification of Siais117

Instrumentation and Reagents:



- Preparative reverse-phase HPLC system
- C18 column
- Mobile Phase A: Water with 0.1% TFA
- Mobile Phase B: Acetonitrile with 0.1% TFA
- Lyophilizer

Procedure:

- Dissolve the crude **Siais117** in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
- Inject the sample onto the preparative HPLC column.
- Elute the compound using a gradient of Mobile Phase B in Mobile Phase A.
- Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
- Collect the fractions containing the pure Siais117.
- Combine the pure fractions and lyophilize to obtain the final product as a solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and characterization of **Siais117**.

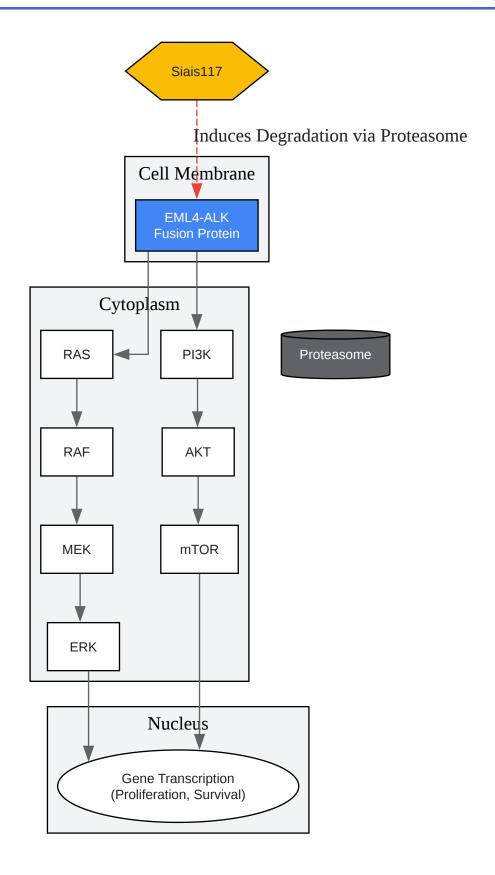


Parameter	Value	Method
Yield	60-70% (Final coupling step)	Gravimetric analysis
Purity	>98%	Analytical HPLC
Molecular Weight	Value to be inserted from MS data	Mass Spectrometry (ESI-MS)
¹ H NMR	Conforms to expected structure	Nuclear Magnetic Resonance

Signaling Pathway of ALK and Siais117 Intervention

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated due to genetic alterations (e.g., EML4-ALK fusion), drives downstream signaling pathways promoting cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways. **Siais117** intervenes by inducing the degradation of the ALK protein, thereby inhibiting these oncogenic signals.





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Caption: ALK signaling pathway and the point of intervention by Siais117.



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References

- 1. researchgate.net [researchgate.net]
- 2. Development of a Brigatinib degrader (SIAIS117) as a potential treatment for ALK positive cancer resistance PubMed [pubmed.ncbi.nlm.nih.gov]
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